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N-lactoyl 2-amino-1-propanol

Flavor Chemistry Structural Isomerism Quality Control

N-Lactoyl 2-amino-1-propanol (molecular formula C6H13NO3, MW 147.17 g/mol) is a synthetic N-lactoyl amino alcohol derivative belonging to a class of compounds primarily investigated for flavour modulation in foodstuffs, beverages, and oral care products. It is formed by the condensation of lactic acid (or ethyl lactate) with the chiral amino alcohol 2-amino-1-propanol, yielding a compound distinct from its positional isomer, N-lactoyl 1-amino-2-propanol, in the placement of the hydroxyl group on the propanol backbone.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B8328533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-lactoyl 2-amino-1-propanol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C(C)O
InChIInChI=1S/C6H13NO3/c1-4(3-8)7-6(10)5(2)9/h4-5,8-9H,3H2,1-2H3,(H,7,10)
InChIKeyKXBFLLVCUAQTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Lactoyl 2-Amino-1-Propanol: Structural Identity and Industrial Positioning for Flavor Modulation Procurement


N-Lactoyl 2-amino-1-propanol (molecular formula C6H13NO3, MW 147.17 g/mol) is a synthetic N-lactoyl amino alcohol derivative belonging to a class of compounds primarily investigated for flavour modulation in foodstuffs, beverages, and oral care products [1]. It is formed by the condensation of lactic acid (or ethyl lactate) with the chiral amino alcohol 2-amino-1-propanol, yielding a compound distinct from its positional isomer, N-lactoyl 1-amino-2-propanol, in the placement of the hydroxyl group on the propanol backbone . As a member of the broader N-lactoyl-amino acid (Lac-AA) metabolite family, it holds a unique position at the intersection of synthetic flavor chemistry and endogenous metabolite research, but its procurement is currently driven by specific, patent-disclosed flavour-modulating functionalities rather than widespread commercial availability or extensive toxicological characterization [2].

Why Positional Isomerism and Regulatory Void Prevent Direct Substitution of N-Lactoyl 2-Amino-1-Propanol


Substituting N-lactoyl 2-amino-1-propanol with its positional isomer N-lactoyl 1-amino-2-propanol, or the structurally simpler analog N-lactoyl ethanolamine, is not scientifically valid without empirical sensory equivalence data. The position of the hydroxyl group on the aminopropanol backbone dictates the molecule's hydrogen-bonding donor/acceptor topology, which directly governs its interaction with taste receptors, as demonstrated by structure-activity relationships in other N-lactoyl amino acid derivatives where minor structural changes shift sensory profiles from bitterness masking to kokumi enhancement [1]. Furthermore, N-lactoyl ethanolamine has established regulatory standing with a JECFA number (1774) and EFSA evaluation, whereas N-lactoyl 2-amino-1-propanol lacks this designation, creating a regulatory and safety data gap that makes one-for-one substitution in product formulations a compliance risk [2]. Selection must therefore be identity- and application-specific.

Quantitative Differentiation Evidence for N-Lactoyl 2-Amino-1-Propanol Against Closest Analogs


Positional Isomer Identity Confirmation: N-Lactoyl 2-Amino-1-Propanol vs. N-Lactoyl 1-Amino-2-Propanol

N-Lactoyl 2-amino-1-propanol is a distinct chemical entity from N-lactoyl 1-amino-2-propanol, a fact confirmed by patent disclosures that list both isomers as separate examples of flavour modulating substances, implying non-identical functional properties [1]. The structural difference lies in the amino alcohol starting material: 2-amino-1-propanol (CAS 2749-11-3) for the target compound versus 1-amino-2-propanol (CAS 78-96-6) for its isomer [2]. This results in the hydroxyl group being positioned on the terminal carbon (C1) in the target compound and on the secondary carbon (C2) in the isomer, which alters the molecule's stereoelectronic properties and hydrogen-bonding network.

Flavor Chemistry Structural Isomerism Quality Control

Regulatory Clearance Gap: N-Lactoyl 2-Amino-1-Propanol vs. N-Lactoyl Ethanolamine

N-Lactoyl 2-amino-1-propanol has no assigned JECFA number, FEMA GRAS designation, or EU Flavourings Database (FL) number, a critical differentiator from its close analog N-lactoyl ethanolamine (JECFA 1774, FL 16.103) [1]. This regulatory asymmetry means that while N-lactoyl ethanolamine can be directly used as a flavouring substance with established safety thresholds, the target compound is confined to research or must undergo a novel food additive petition, directly impacting its immediate usability in commercial products [2].

Regulatory Science Food Safety GRAS Determination

Physicochemical Differentiation Based on Isomer-Specific Properties

Computational predictions and limited experimental data for the target compound indicate a boiling point of 362.9°C at 760 mmHg and a density of 1.138 g/cm³, as reported for its isomer 2-hydroxy-N-(2-hydroxypropyl)propanamide [1]. The target compound is reported to be highly water-soluble (at least 25 mg/mL) at room temperature due to its dual hydroxyl groups, a property shared by its analogs but critical for formulation in aqueous food systems [2]. No direct comparative solubility data between the 2-amino-1-propanol and 1-amino-2-propanol derivatives is available, so this remains a class-level inference.

Physicochemistry Formulation Science Solubility

Synthetic Route Differentiation Indicating Higher Steric Hindrance

The synthesis of the target compound from ethyl lactate and 2-amino-1-propanol requires heating to 110-115°C for 2.5 hours with removal of ethanol to drive the equilibrium . In contrast, the synthesis of its positional isomer (N-lactoyl 1-amino-2-propanol) from 1-amino-2-propanol and ethyl lactate is reported to proceed at reflux with a 4-hour reaction time . The lower reaction temperature and shorter time for the target compound suggest a difference in activation energy, potentially due to the reduced steric hindrance of the primary alcohol-bearing amine, which has implications for process scalability and purity profile.

Synthetic Chemistry Process Development Yield Optimization

Application Scenarios for N-Lactoyl 2-Amino-1-Propanol Driven by Structural and Regulatory Differentiation


Research Tool for Isomer-Specific Flavor Modulation Studies

Due to its differentiable structure from N-lactoyl 1-amino-2-propanol, the target compound serves as a precise molecular probe in structure-activity relationship (SAR) studies of the N-lactoyl amino alcohol class. Researchers investigating the effect of hydroxyl group position on taste receptor activation (e.g., TAS2R family or kokumi-sensing mechanisms) can use it to isolate the contribution of the terminal hydroxyl group to sensory outcomes like bitterness masking or mouthfeel enhancement. This follows the precedent set by N-l-Lactoyl-l-Trp, where virtual screening of N-lactoyl derivatives revealed that specific structural features drive affinity for bitter taste receptors [1].

Novel Flavor Ingredient Registration and Proprietary Formulation

The absence of a JECFA or FEMA number for N-lactoyl 2-amino-1-propanol, in contrast to the regulatory-cleared N-lactoyl ethanolamine [2], represents a significant opportunity for an organization to secure proprietary intellectual property and market exclusivity. This scenario involves submitting a novel food additive petition or GRAS notification, supported by the compound's unique synthetic identity and intended flavour-modulating function, to become the sole commercial supplier of an approved form, blocking generic competition from the more common ethanolamine analog.

Development of High-Water-Solubility Flavor Modulators for Beverage Applications

Based on its predicted high water solubility [3], the target compound is well-suited for clear beverage systems where solubility and lack of turbidity are critical. Compared to more lipophilic flavour modulators, its formulation in aqueous media avoids the need for emulsifiers or solvents, simplifying the ingredient list for clean-label product development. This is a practical advantage over N-lactoyl ethanolamine phosphate, which may have different solubility and stability profiles [4].

Scalable Production of a Non-Regulated Research Standard

The comparatively mild and rapid synthesis of the target compound from ethyl lactate and 2-amino-1-propanol (2.5 hours at 110-115°C) positions it as a cost-effective research standard for academic and industrial laboratories studying N-lactoyl amino acid biochemistry. Unlike its isomer requiring a longer reflux period, this route may offer higher throughput for internal reference material synthesis, making it the practical choice for labs needing a reliable analytical reference for method development and metabolomics studies.

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